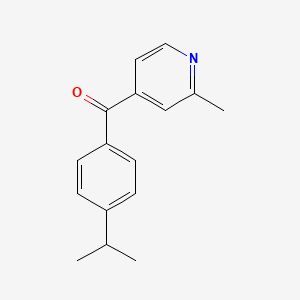

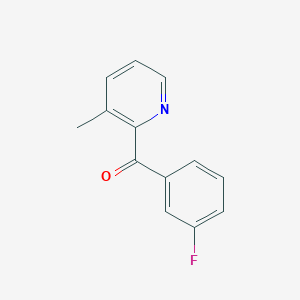

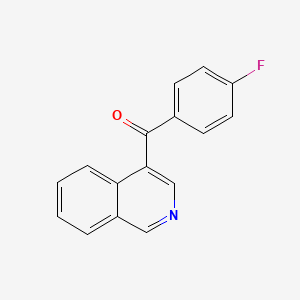

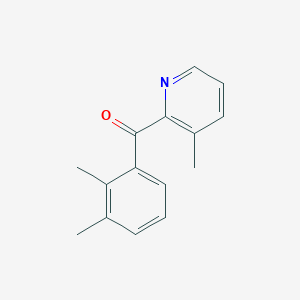

![molecular formula C17H20ClN3O2 B1392209 [4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride CAS No. 1243005-09-5](/img/structure/B1392209.png)

[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride

Übersicht

Beschreibung

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles also display innumerable chemical, biological, agrochemical, and pharmacological properties . Moreover, a large number of structurally diverse natural compounds containing azole nucleus constitute an important class of biologically active heterocycles that are gaining more attention in the field of medicinal chemistry .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study by Kumar et al. (2012) synthesized a series of compounds closely related to [4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride and evaluated their antimicrobial activity. The compounds, with variations in the pyrazoline structure, showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, those with a methoxy group demonstrated high antimicrobial efficacy.

Cyclisation Reactions

Research by Smyth et al. (2007) focused on the reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, which are structurally related to the compound . Their study highlighted the sensitivity of cyclisation outcomes to the nature of reagents used and the reaction medium's acidity, resulting in a variety of interesting bicyclic heterocycles.

Anticholinesterase Effects

A study by Altıntop (2020) investigated pyrazoline derivatives for their anticholinesterase effects. These compounds showed potential for treating neurodegenerative disorders. Piperidine derivatives, in particular, were more effective on cholinesterases, with certain compounds showing significant acetylcholinesterase inhibition.

Corrosion Inhibition

Lgaz et al. (2020) explored the role of pyrazoline derivatives in inhibiting corrosion of mild steel in hydrochloric acid. These compounds displayed high inhibition efficiency and could retard corrosion at room temperatures, showcasing their utility in industrial applications.

Crystal Structure Studies

Shen et al. (2012) synthesized and characterized new pyrazole derivatives, providing insights into the molecular structure through X-ray diffraction and computational studies. Understanding the crystal structures of such compounds aids in tailoring their chemical properties for specific applications.

Antioxidant Activity

Gouda (2012) synthesized new pyrazolopyridine derivatives, which were evaluated for their antioxidant properties. Some of the compounds exhibited promising activities, indicating potential use in healthcare and pharmaceutical applications.

Wirkmechanismus

Zukünftige Richtungen

The field of pyrazole derivatives is a vibrant area of research, with many scientists around the globe studying its skeleton chemically and biologically . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities , indicating its potential for future drug discovery and development.

Eigenschaften

IUPAC Name |

2-[4-[1-(4-methylphenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2.ClH/c1-13-2-4-16(5-3-13)20-11-15(10-18-20)14-6-8-19(9-7-14)12-17(21)22;/h2-6,10-11H,7-9,12H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIODBWUMNYPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)C3=CCN(CC3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.